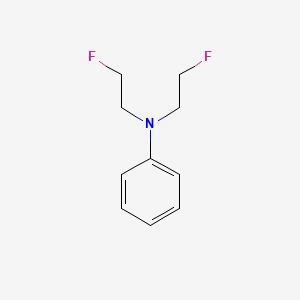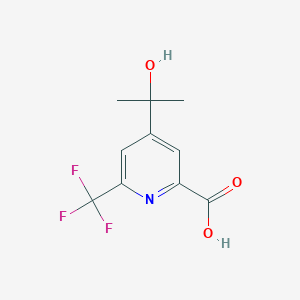
2,5-dihydro-1H-pyrrol-3-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid is an organic compound with the molecular formula C4H8BNO2 It is a boronic acid derivative that features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid typically involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation. The triflation step uses t-BuOK as a base, which has been shown to be highly efficient. The one-pot protocol for this synthesis is preferred over conventional step-by-step methods due to its simplicity and efficiency .
Industrial Production Methods
While specific industrial production methods for (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid are not extensively documented, the general approach involves scalable synthesis techniques that can produce multigram quantities of the compound. This includes the use of commercially available reagents and common laboratory equipment to facilitate the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to other functional groups.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce various oxidized derivatives .
Applications De Recherche Scientifique
(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid exerts its effects involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinacol boronic esters: These compounds are also valuable building blocks in organic synthesis and share similar reactivity with (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid.
N-Boc-3-oxopyrrolidine: This compound is used as a precursor in the synthesis of (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid.
Uniqueness
(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid is unique due to its specific structure, which combines a pyrrole ring with a boronic acid group.
Propriétés
Numéro CAS |
1276113-92-8 |
|---|---|
Formule moléculaire |
C4H8BNO2 |
Poids moléculaire |
112.93 g/mol |
Nom IUPAC |
2,5-dihydro-1H-pyrrol-3-ylboronic acid |
InChI |
InChI=1S/C4H8BNO2/c7-5(8)4-1-2-6-3-4/h1,6-8H,2-3H2 |
Clé InChI |
VHOVLXMLZLNXEO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CCNC1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-](/img/structure/B13995978.png)




![3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol](/img/structure/B13996017.png)





